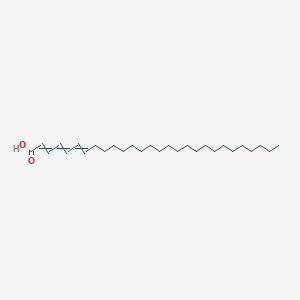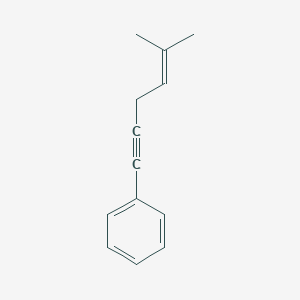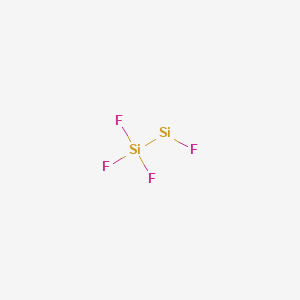
Tetrafluorodisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluorodisilane is a silicon-based compound with the chemical formula Si2F4 It is a member of the disilane family, characterized by the presence of two silicon atoms bonded together
準備方法
Synthetic Routes and Reaction Conditions: Tetrafluorodisilane can be synthesized through the metathesis reaction of tetrachlorodisilane with trimethyltin fluoride in boiling toluene . The reaction proceeds as follows:
Si2Cl4+2Me3SnF→Si2F4+2Me3SnCl
This method yields this compound as a colorless liquid with a melting point close to 0°C.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halogenodisilanes as precursors. These compounds are known for their high thermal stability and are often used in the synthesis of various silicon-based materials .
化学反応の分析
Types of Reactions: Tetrafluorodisilane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of disilanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of fluorine atoms.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Reduction Reactions: Products include disilanes with hydrogen or other substituents replacing the fluorine atoms.
科学的研究の応用
Tetrafluorodisilane has several scientific research applications, particularly in the field of materials science and chemical synthesis:
Materials Science: It is used as a precursor for the synthesis of silicon-based materials with unique properties.
Chemical Synthesis: It serves as a reagent in the synthesis of various organosilicon compounds, which are valuable in both academic and industrial research.
作用機序
The mechanism of action of tetrafluorodisilane involves its ability to undergo substitution and reduction reactions. The silicon-fluorine bonds in this compound are relatively strong, but they can be broken under appropriate conditions, allowing for the formation of new silicon-based compounds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
類似化合物との比較
Tetrachlorodisilane (Si2Cl4): Similar to tetrafluorodisilane but with chlorine atoms instead of fluorine.
Tetrabromodisilane (Si2Br4): Contains bromine atoms instead of fluorine.
Tetraiododisilane (Si2I4): Contains iodine atoms instead of fluorine.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms make this compound more resistant to certain types of chemical reactions, providing it with unique stability and reactivity characteristics .
特性
分子式 |
F4Si2 |
|---|---|
分子量 |
132.16 g/mol |
InChI |
InChI=1S/F4Si2/c1-5-6(2,3)4 |
InChIキー |
XJNGSBBYHCHOEF-UHFFFAOYSA-N |
正規SMILES |
F[Si][Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
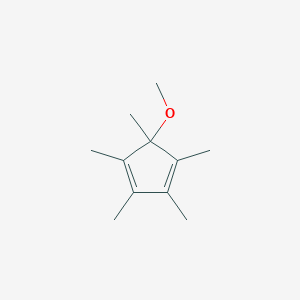

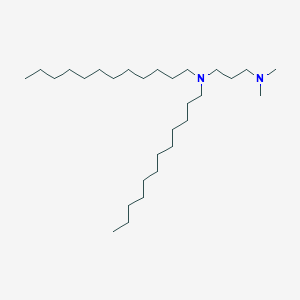
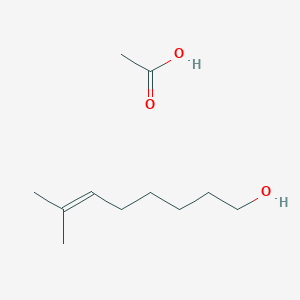


![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
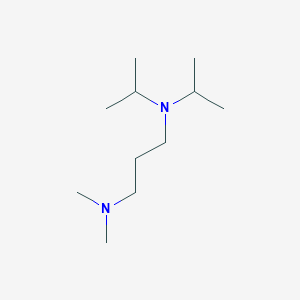

![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
